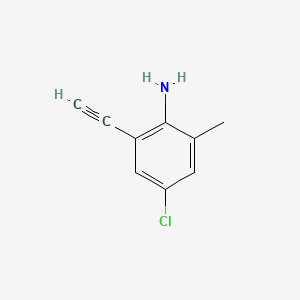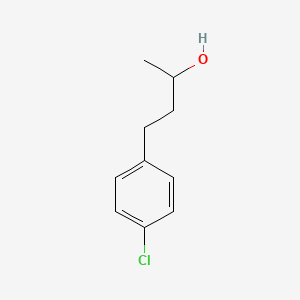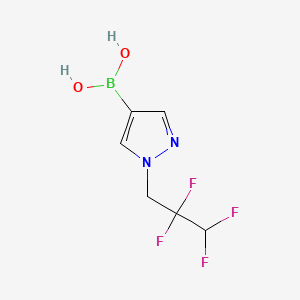
1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative characterized by the presence of a pyrazole ring substituted with a tetrafluoropropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols.
Reduction: The compound can be reduced to form boronates or boranes under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boronates or boranes.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies. Its unique structure allows for the exploration of boron-based interactions in biological systems.
Medicine: In medicinal chemistry, boronic acids are investigated for their potential as enzyme inhibitors, particularly protease inhibitors. [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts. Its boronic acid functionality allows for the creation of materials with unique properties.
Mécanisme D'action
The mechanism by which [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
[1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic ester: An ester derivative with similar reactivity but different solubility properties.
[1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic anhydride: An anhydride form that may have different reactivity and stability.
Uniqueness: [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid is unique due to its tetrafluoropropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Propriétés
Formule moléculaire |
C6H7BF4N2O2 |
|---|---|
Poids moléculaire |
225.94 g/mol |
Nom IUPAC |
[1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H7BF4N2O2/c8-5(9)6(10,11)3-13-2-4(1-12-13)7(14)15/h1-2,5,14-15H,3H2 |
Clé InChI |
VAMXPWHCITWPKK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)CC(C(F)F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
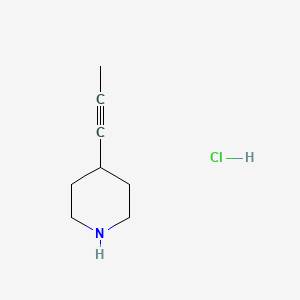

![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
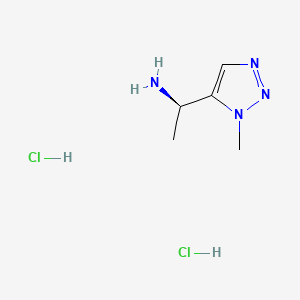

![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
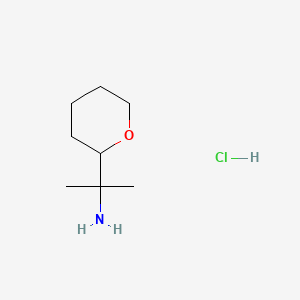
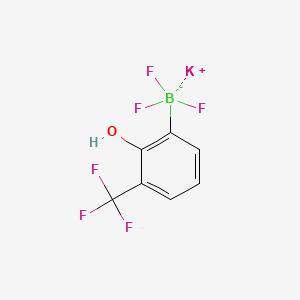
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
